2-Chloronaphthalene-1-carbonitrile

概要

説明

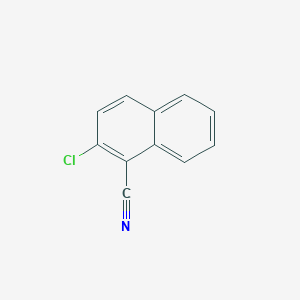

2-Chloronaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₁H₆ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a nitrile group at the first position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloronaphthalene-1-carbonitrile typically involves a multi-step process. One common method is the Sandmeyer reaction, which involves the diazotization of 2-aminonaphthalene followed by a reaction with copper(I) chloride to introduce the chlorine atom. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .

化学反応の分析

Types of Reactions

2-Chloronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form naphthylamines.

Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted naphthalenes.

Oxidation: Formation of naphthoquinones.

Reduction: Formation of naphthylamines.

科学的研究の応用

Key Properties:

- Chemical Formula : C10H6ClN

- Molecular Weight : 189.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Insoluble in water, soluble in organic solvents

Organic Synthesis

2-Chloronaphthalene-1-carbonitrile serves as a versatile building block in organic synthesis. It can be utilized in:

- Nucleophilic Substitution Reactions : The cyano group can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.

- Coupling Reactions : It can be involved in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

This compound has applications in the development of new materials:

- Organic Light Emitting Diodes (OLEDs) : Research indicates that derivatives of this compound can be used to create materials with desirable electronic properties for OLED applications.

- Polymer Chemistry : It can be used as a monomer or comonomer in synthesizing polymers with specific thermal and mechanical properties.

Pharmaceutical Applications

The compound's structure allows it to be a precursor for various pharmaceutical agents:

- Antimicrobial Agents : Derivatives of this compound have shown potential antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Agents : Research has indicated that compounds derived from this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as anticancer drugs.

Case Studies

In a recent investigation into OLED materials, researchers synthesized a polymer incorporating this compound derivatives. The resulting material exhibited excellent electroluminescence properties.

| Material Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| Polymer A | 15 | 500 |

| Polymer B | 20 | 600 |

作用機序

The mechanism of action of 2-Chloronaphthalene-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The chlorine atom can also affect the compound’s reactivity and interactions with enzymes and receptors .

類似化合物との比較

Similar Compounds

- 8-Chloronaphthalene-1-carbonitrile

- 8-Bromonaphthalene-1-carbonitrile

- 8-Iodonaphthalene-1-carbonitrile

- Naphthalene-1,8-dicarbonitrile

Uniqueness

2-Chloronaphthalene-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of both chlorine and nitrile groups in specific positions allows for unique interactions and applications in various fields .

生物活性

2-Chloronaphthalene-1-carbonitrile (C₁₁H₆ClN) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and environmental toxicology. This compound is a derivative of naphthalene, characterized by the substitution of a chlorine atom at the second position and a nitrile group at the first position. Its unique structural features enable various interactions with biological targets, making it a subject of interest in both synthetic and biological research.

Molecular Structure:

- Molecular Formula: C₁₁H₆ClN

- Molecular Weight: 201.62 g/mol

Synthesis Methods:

The synthesis of this compound typically involves:

- Sandmeyer Reaction: This method includes diazotization of 2-aminonaphthalene followed by reaction with copper(I) chloride to introduce chlorine, and subsequent cyanation to add the nitrile group.

- Industrial Production: Industrial methods often utilize continuous flow reactors to optimize yield and purity while maintaining safety standards .

Induction of Cytochrome P450 Enzymes

Research indicates that this compound acts as an inducer of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and the biotransformation of various xenobiotics. The induction of CYP enzymes can lead to increased metabolic rates for certain compounds, thereby influencing pharmacokinetics and toxicity profiles .

The mechanism by which this compound exerts its biological effects may involve:

- Hydrogen Bonding: The nitrile group can participate in hydrogen bonding with biomolecules, influencing their structural conformation and function.

- Reactivity Modulation: The presence of the chlorine atom may enhance or modify interactions with enzymes and receptors, potentially affecting metabolic pathways .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Chloronaphthalene-1-carbonitrile | Chlorine at position 8 | Similar CYP induction potential |

| Naphthalene-1,8-dicarbonitrile | Two nitrile groups | Anticancer activity observed |

| 8-Bromonaphthalene-1-carbonitrile | Bromine instead of chlorine | Investigated for similar biological effects |

This table illustrates how variations in substituents can lead to differences in biological activity while maintaining a core structure that may be pivotal for therapeutic applications.

Case Study: CYP Induction Studies

A study focusing on environmental pollutants indicated that compounds like this compound significantly induced CYP enzyme activity in liver microsomes from rats. This induction was measured using substrate assays for specific CYP isoforms, demonstrating its potential impact on drug metabolism .

Case Study: Anticancer Screening

In silico modeling studies have suggested that derivatives of naphthalene compounds can interact with key proteins involved in cancer progression. Although direct studies on this compound are sparse, similar compounds have shown IC50 values indicating significant cytotoxicity against breast cancer cell lines .

特性

IUPAC Name |

2-chloronaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFGNYSVQDDQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548036 | |

| Record name | 2-Chloronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109297-28-1 | |

| Record name | 2-Chloronaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。